Dissociation Enthalpy vs. Methane Hydrate
Propane hydrate exhibits a dissociation enthalpy (ΔHdiss) of 127.7 kJ/mol-gas, measured via high-pressure differential scanning calorimetry at 0.32 MPa and 276.30 K [1]. This value is 135% higher than methane hydrate (54.2 kJ/mol-gas) and 73% higher than ethane hydrate (73.8 kJ/mol-gas) under comparable three-phase (H-Lw-V) equilibrium conditions [1]. The substantial difference arises from stronger guest-host van der Waals interactions in the larger sII cages and contributes directly to the greater thermal energy required for dissociation in flow assurance remediation and gas storage applications.
| Evidence Dimension | Dissociation enthalpy (ΔHdiss) |
|---|---|
| Target Compound Data | 127.7 kJ/mol-gas |
| Comparator Or Baseline | Methane hydrate: 54.2 kJ/mol-gas; Ethane hydrate: 73.8 kJ/mol-gas |
| Quantified Difference | Δ = +73.5 kJ/mol-gas vs methane (+135%); +53.9 kJ/mol-gas vs ethane (+73%) |
| Conditions | HP-DSC; three-phase (H-Lw-V) equilibrium; propane hydrate at 0.32 MPa, 276.30 K; methane hydrate at 9.23 MPa, 285.66 K; ethane hydrate at 1.87 MPa, 283.85 K |
Why This Matters
This large enthalpy difference dictates that thermodynamic inhibitor dosage calculations and thermal remediation strategies developed for methane hydrate cannot be applied to propane hydrate systems without substantial over- or under-design.
- [1] Lee, S. et al. Korean Chem. Eng. Res., 2012, 50(4), 666-671. View Source
